molecular formula C7H6FIO B1404841 (3-Fluoro-2-iodophenyl)methanol CAS No. 1261827-82-0

(3-Fluoro-2-iodophenyl)methanol

Cat. No.: B1404841
CAS No.: 1261827-82-0
M. Wt: 252.02 g/mol
InChI Key: ONXZKWFZKQVMIG-UHFFFAOYSA-N
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Description

(3-Fluoro-2-iodophenyl)methanol is an organic compound with the molecular formula C7H6FIO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluorine atom at the 3-position and an iodine atom at the 2-position. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-2-iodophenyl)methanol typically involves the halogenation of benzyl alcohol derivatives. One common method is the electrophilic aromatic substitution reaction, where a fluorine and iodine atom are introduced to the benzene ring. The reaction conditions often require the use of halogenating agents such as N-iodosuccinimide (NIS) and Selectfluor. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high efficiency in industrial production .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-2-iodophenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Fluoro-2-iodophenyl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Fluoro-2-iodophenyl)methanol involves its interaction with various molecular targets. The presence of the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The hydroxyl group allows for hydrogen bonding interactions, which can play a role in the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-iodobenzyl alcohol
  • 3-Fluoro-2-iodobenzaldehyde
  • 3-Fluoro-2-iodobenzoic acid

Uniqueness

(3-Fluoro-2-iodophenyl)methanol is unique due to the combination of fluorine and iodine substituents on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

(3-fluoro-2-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXZKWFZKQVMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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